N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Mechanism of Action
Target of Action
The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . It interacts with the COX-2 enzyme, suppressing its activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins . This leads to a decrease in these eicosanoids, which are responsible for pain, inflammation, and increased tissue blood flow .
Pharmacokinetics
As a cox-2 inhibitor, it is expected to have good bioavailability and selectivity .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain . In addition, the compound has shown considerable inhibitory effects on MCF-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide has been shown to interact with the COX-2 enzyme . The COX-2 enzyme is involved in the biosynthesis of prostaglandins, which are mediators of inflammation . This compound has been found to have a moderate to good selectivity for the inhibition of the COX-2 enzyme .
Cellular Effects
In cellular studies, this compound has been shown to have considerable inhibitory effects on MCF-7 breast cancer cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the COX-2 enzyme . Molecular modeling studies have demonstrated that the compound’s methylsulfonyl group is adequately placed into the COX-2 active site . This interaction leads to the inhibition of the enzyme, which in turn affects the production of prostaglandins .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent anti-nociceptive activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of halo-carbonyl compounds with 2-aminopyridines . Another approach involves the one-pot condensation of aldehyde, isonitriles, and 2-aminopyridines . These reactions often require catalysts such as copper or iodine and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP (tert-Butyl hydroperoxide).
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, iodine, and other transition metals
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core and are known for their diverse biological activities.
Uniqueness
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-7-4-3-6-15(18)20(26)23-16-12-14(8-9-19(16)28-2)17-13-25-11-5-10-22-21(25)24-17/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKPNRYSJYYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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